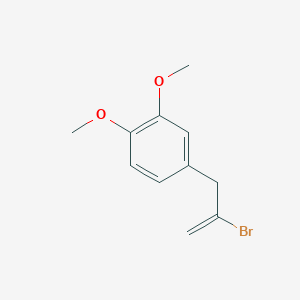
2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene" is a brominated propene derivative with methoxy groups attached to the phenyl ring. This structure is related to various compounds studied for their chemical properties and reactivity. The compound itself is not directly mentioned in the provided papers, but related compounds and their chemistry can provide insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related brominated compounds often involves halogenation reactions or coupling reactions. For instance, the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one involves spectroscopic analysis and X-ray diffraction studies . Similarly, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from a bromo-dimethoxyphenyl precursor demonstrates the use of halogen-exchange reactions . These methods could potentially be adapted for the synthesis of "2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene."
Molecular Structure Analysis
The molecular structure and conformation of brominated propenes can be determined using techniques like gas-phase electron diffraction, as seen in the study of 2-bromo-3-chloro-1-propene . X-ray crystallography is another powerful tool used to determine the structure of related compounds, such as 2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-1H-indene . These techniques could be applied to analyze the molecular structure of "2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene."
Chemical Reactions Analysis
Brominated propenes can undergo various chemical reactions, including electrophilic additions and coupling reactions. The reactivity of 3-bromo-2-trimethylsilyl-1-propene with electrophiles in the presence of zinc to give functionalized vinylsilanes is an example of such reactivity . Additionally, the reaction of a polymer with aryl Grignard reagents to give aryl-ended polymers indicates the potential for further functionalization of brominated propenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated propenes can be influenced by the presence of substituents on the aromatic ring and the halogen atoms. For example, the crystal packing analysis of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one reveals intermolecular hydrogen bonding and putative halogen bonding, which can affect the compound's melting point and solubility . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene demonstrate how the electronic structure of brominated propenes can influence their photophysical behavior .
Scientific Research Applications
Structural Analysis and Molecular Interactions
The compound C17H15BrO3, closely related to 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene, showcases interesting structural characteristics. The dihedral angles between the mean plane of the prop-2-ene-1-one group and the mean planes of the 2-bromophenyl and 2,5-dimethoxyphenyl rings have been studied, revealing significant insights into its molecular structure and interactions (Jasinski et al., 2010).
Inhibitory Properties in Enzymatic Reactions
Compounds including 2-Bromo-3,4-dimethoxyphenyl derivatives have been synthesized and tested for their inhibitory capacities against human cytosolic carbonic anhydrase II. These studies provide valuable insights into their potential applications in treating various medical conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Aldol Condensation Reactions
A study focusing on the aldol condensation reaction involving 3,4-dimethoxybenzaldehyde and 4-bromo-acetophenone, catalyzed by an organotelluric compound, provides insights into the role of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene in complex chemical reactions (Eliseeva et al., 2015).
Synthesis of Biologically Active Natural Products
The synthesis of natural products related to 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene has been achieved, starting from similar bromophenols. This research has implications for developing novel drugs and understanding natural product chemistry (Akbaba et al., 2010).
Reactivity and Synthesis Applications
Studies have been conducted on the reactivity of similar compounds, providing insights into their potential utility in synthetic chemistry. For example, the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards electrophiles and its role in the synthesis of various organic compounds has been explored (Knockel & Normant, 1984).
Future Directions
properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-1,2-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,1,6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPWCPRPNKEQLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=C)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373643 |
Source


|
| Record name | 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene | |
CAS RN |
842140-36-7 |
Source


|
| Record name | 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






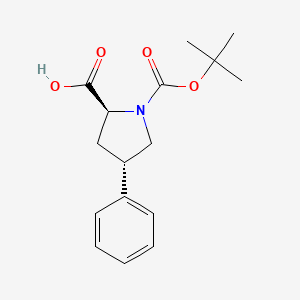
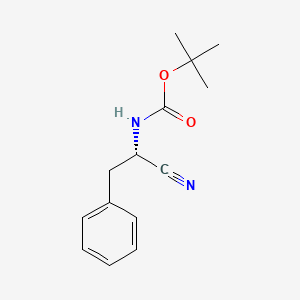

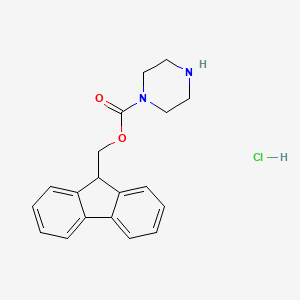
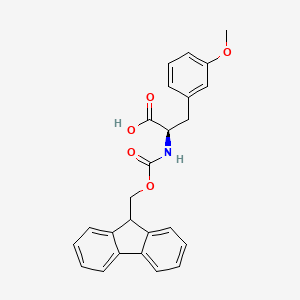
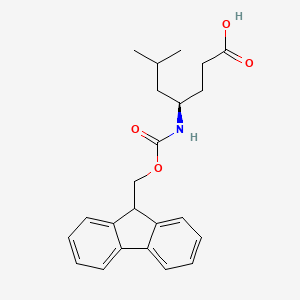
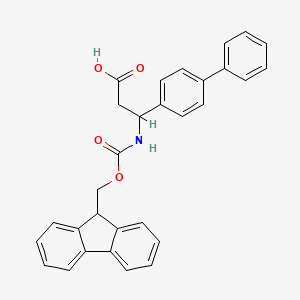

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)